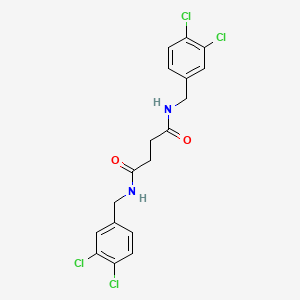

![molecular formula C17H25N5O2 B4795817 3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)

3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Vue d'ensemble

Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

The molecular structure of imidazole compounds can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving imidazole compounds can be complex and varied. For example, isobutyl benzene can undergo a Friedel-Crafts acylation to give 4-isobutyl acetophenone . This can then be converted via a Darzen’s condensation to 2,(4-isobutylphenyl) propanal , which can be oxidized to ibuprofen, 2,(4-isobutylphenyl) propanoic acid .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Imidazole derivatives have gained prominence in medicinal chemistry due to their diverse biological activities. This compound’s structural features make it an attractive scaffold for drug design. Researchers explore its potential as a lead compound for developing novel drugs targeting various diseases. Notably, imidazole-containing drugs are already in clinical use, such as metronidazole (antibacterial), omeprazole (antiulcer), and azathioprine (anti-rheumatoid arthritis) .

Antiviral Agents

The imidazole ring system has demonstrated antiviral activity against various viruses. Researchers investigate its potential as a scaffold for designing antiviral agents. The compound’s unique substituents may enhance its efficacy against specific viral strains .

Anticancer Properties

Imidazole derivatives exhibit antitumor effects. Researchers explore their role in cancer therapy, aiming to develop compounds that selectively target cancer cells. The compound’s specific substituents may influence its cytotoxicity and selectivity .

Anti-Inflammatory Activity

Imidazoles possess anti-inflammatory properties. This compound’s structure suggests potential as an anti-inflammatory agent. Researchers investigate its effects on inflammatory pathways and cellular responses .

Antioxidant Potential

The imidazole ring system contributes to antioxidant activity. Researchers study its ability to scavenge free radicals and protect cells from oxidative stress. The compound’s substituents may modulate its antioxidant capacity .

Ulcerogenic Activity

Imidazole derivatives, including this compound, have been evaluated for their ulcerogenic effects. Researchers explore their impact on gastric mucosa and ulcer formation. Understanding the underlying mechanisms can guide drug development .

Mécanisme D'action

The mechanism of action of imidazole compounds can vary depending on the specific compound and its intended use. For example, some imidazole compounds have been found to be agonists of Toll-like receptor 7 (TLR7), leading to the induction of interferon-alpha/beta, which plays essential functions in the control of adaptive immunity .

Orientations Futures

Imidazole compounds have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research may focus on developing new synthetic routes for imidazole and their derived products, as well as exploring their potential pharmacological activities .

Propriétés

IUPAC Name |

2-butyl-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-6-7-8-20-15(23)13-14(19(5)17(20)24)18-16-21(9-11(2)3)12(4)10-22(13)16/h10-11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUSEPJCNFLBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2C=C(N3CC(C)C)C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4795737.png)

![2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795746.png)

![2-[(2,4-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795778.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)

![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)

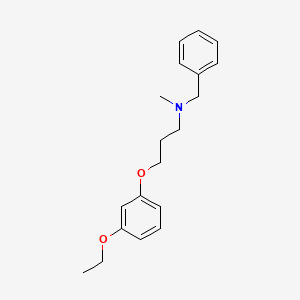

![N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)

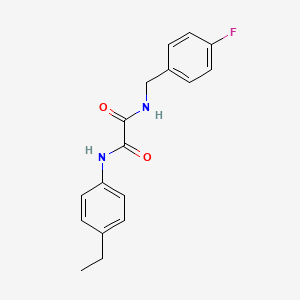

![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4795796.png)

![5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4795798.png)

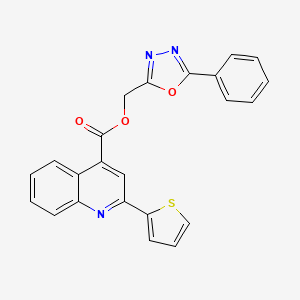

![4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B4795819.png)

![1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4795825.png)